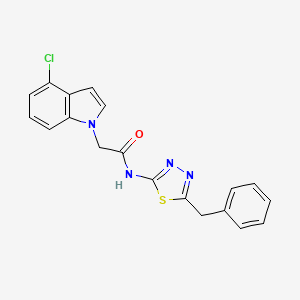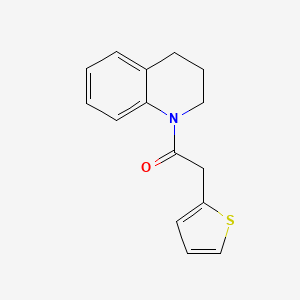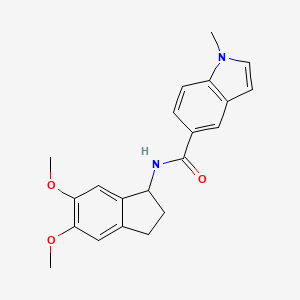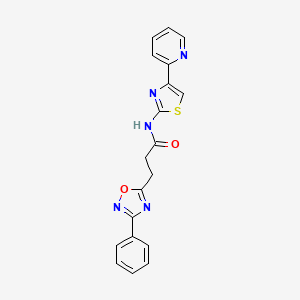
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Formation of the Indole Derivative: The indole derivative can be synthesized by Fischer indole synthesis or other suitable methods.
Coupling Reaction: The final compound can be obtained by coupling the thiadiazole derivative with the indole derivative using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl halides, indole derivatives, and other nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new therapeutic agents.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-1H-indol-1-yl)acetamide depends on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-1H-indol-1-yl)acetamide: can be compared with other thiadiazole derivatives and indole derivatives.
Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Indole Derivatives: Compounds with similar indole rings but different substituents.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H15ClN4OS |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chloroindol-1-yl)acetamide |
InChI |
InChI=1S/C19H15ClN4OS/c20-15-7-4-8-16-14(15)9-10-24(16)12-17(25)21-19-23-22-18(26-19)11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,21,23,25) |
InChI Key |
ITHOXFWTZYKMSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B11016440.png)
![1-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11016446.png)
![N-(4-(tert-butyl)thiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11016457.png)

![(2R)-(4-hydroxyphenyl){[(naphthalen-2-yloxy)acetyl]amino}ethanoic acid](/img/structure/B11016466.png)
![(2-methyl-4-phenyl-1,3-thiazol-5-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11016467.png)

![4-[(4-Methoxybenzyl)carbamoyl]phenyl acetate](/img/structure/B11016479.png)

![trans-N-(1H-benzimidazol-2-yl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11016488.png)
![1-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B11016489.png)
![4-[(2-Methoxy-5-nitrophenyl)carbamoyl]phenyl acetate](/img/structure/B11016493.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B11016495.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11016498.png)
